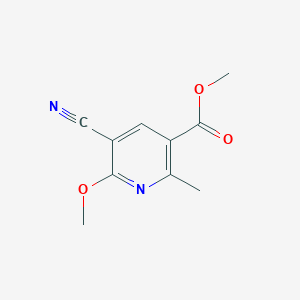

Methyl 5-cyano-6-methoxy-2-methylnicotinate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular Ion Peak : m/z 206.20 [M]⁺.

- Fragmentation Patterns :

- m/z 171.10 [M – OCH₃]⁺.

- m/z 143.05 [M – COOCH₃]⁺.

Properties

IUPAC Name |

methyl 5-cyano-6-methoxy-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-6-8(10(13)15-3)4-7(5-11)9(12-6)14-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBGADHPORZASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-methoxy-2-methylnicotinate typically involves the reaction of 5-cyano-6-methoxy-2-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-methoxy-2-methylnicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-6-methoxy-2-methylnicotinate is an organic compound that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and diverse applications in fields such as medicinal chemistry, enzymology, and material sciences.

Chemical Structure and Synthesis

This compound has the molecular formula . It contains a cyano group, a methoxy group, and a methyl ester group, making it a derivative of nicotinic acid. The compound can be synthesized through the reaction of 5-cyano-6-methoxy-2-methylnicotinic acid with methanol in the presence of a catalyst like sulfuric acid under reflux conditions to achieve complete esterification.

Synthetic Routes

| Reaction | Conditions | Yield |

|---|---|---|

| Esterification of 5-cyano-6-methoxy-2-methylnicotinic acid with methanol | Reflux with sulfuric acid | High |

Medicinal Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its derivatives have been explored for potential therapeutic effects, particularly in enzyme inhibition studies and receptor binding assays .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders .

The compound has been investigated for its biological activities, including antiproliferative effects on cancer cells. Research indicates that it can induce apoptosis in various cancer cell lines, making it a candidate for anticancer drug development.

Case Study: Anticancer Properties

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers, such as caspase activation .

Material Sciences

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique functional groups allow for modifications that enhance the properties of polymers and other materials.

Interaction with Biological Targets

| Target | Type | Effect |

|---|---|---|

| Enzymes | Inhibitory | Modulates metabolic pathways |

| Receptors | Binding | Alters signaling pathways |

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-methoxy-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinate Derivatives

Key Findings:

Substituent Effects on Reactivity and Stability The cyano group in this compound enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitutions. This contrasts with halogenated analogs (e.g., Cl/F in ), where electron-withdrawing effects dominate, increasing stability but reducing reactivity toward nucleophiles . Amino groups (e.g., in and ) introduce basicity and hydrogen-bonding capacity, which are critical for biological target interactions. However, they may reduce thermal stability compared to cyano or halogen substituents .

Ester Group Influence on Physicochemical Properties Methyl esters (as in the target compound) generally exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., ). This impacts solubility in organic solvents, making methyl esters preferable for reactions requiring polar aprotic media . The tert-butyl ester in provides steric bulk, hindering crystallization and improving solubility in non-polar solvents, which is advantageous in solution-phase synthesis .

Biological and Industrial Applications Halogenated derivatives (e.g., ) are often employed in agrochemicals due to their resistance to metabolic degradation, whereas amino-substituted analogs (e.g., ) are prioritized in drug discovery for their ability to modulate enzyme activity . The target compound’s cyano-methoxy-methyl combination offers a balance of reactivity and stability, making it a versatile intermediate for constructing heterocyclic scaffolds in medicinal chemistry.

Biological Activity

Methyl 5-cyano-6-methoxy-2-methylnicotinate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally related to nicotinic acid derivatives and exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

This compound features a cyano group, a methoxy group, and a methyl group attached to the pyridine ring, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling.

- Antioxidant Activity : The presence of methoxy and cyano groups may enhance its ability to scavenge free radicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens were found to be as low as 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| E. faecalis | 78.12 |

| Staphylococcus aureus | Moderate |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in these cancer cells.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It appears to modulate cytokine production and reduce the expression of inflammatory markers in various in vitro models.

Case Studies

- Antibacterial Efficacy : A study published in Phytochemical Analysis demonstrated the efficacy of this compound against methicillin-resistant strains of Staphylococcus aureus. The compound's ability to inhibit bacterial growth was linked to its structural features that allow it to penetrate bacterial membranes effectively .

- Cytotoxicity Against Cancer Cells : An investigation into the cytotoxic effects on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Q & A

Q. What are the recommended safety protocols for handling Methyl 5-cyano-6-methoxy-2-methylnicotinate in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) for exposure control, depending on airborne concentration .

- Skin/Eye Protection : Wear full-body chemical-resistant suits and safety goggles to prevent skin corrosion or eye irritation, as analogs like 2-amino-6-methylnicotinonitrile are classified as severe irritants .

- Environmental Controls : Avoid drainage contamination; use secondary containment systems for spills .

Q. How can researchers determine the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated degradation studies at elevated temperatures (e.g., 40°C–60°C) and humidity levels (75% RH) to assess hydrolytic or oxidative stability.

- Monitor via HPLC or GC-MS for decomposition products. Analogous methoxy-substituted nicotinates (e.g., 3-methoxy-4-hydroxybenzoic acid) show stability in dry, inert atmospheres .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR : Use and NMR to confirm substitution patterns (e.g., methoxy and cyano groups). Compare with methyl nicotinate derivatives (e.g., methyl 6-aminonicotinate) .

- IR Spectroscopy : Identify functional groups (C≡N stretch ~2200 cm, ester C=O ~1700 cm) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Stepwise Functionalization : Start with methyl nicotinate, introduce methoxy and cyano groups via nucleophilic substitution (e.g., using NaOMe for methoxylation and CuCN for cyanation).

- Catalysis : Explore Pd-catalyzed cross-coupling for regioselective substitution, as seen in methyl 6-(trifluoromethyl)nicotinate synthesis .

- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) to isolate the product .

Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

Q. How can contradictory data on the carcinogenic potential of methyl-substituted nicotinates be resolved?

Methodological Answer:

- Conduct in vitro Ames tests to assess mutagenicity and compare with IARC/ACGIH classifications of structurally similar compounds (e.g., 2-amino-6-methylnicotinonitrile, which has carcinogenic components at >0.1% concentration) .

- Validate via longitudinal rodent studies, focusing on metabolic byproducts (e.g., cytochrome P450-mediated derivatives) .

Key Methodological Recommendations

- Synthetic Design : Prioritize regioselective substitution strategies to avoid isomers, as seen in methyl 6-methoxy-2-indolecarboxylate synthesis .

- Safety Compliance : Align protocols with NIOSH/CEN standards for respiratory and dermal protection .

- Data Validation : Cross-reference experimental results with computational models and literature on analogs (e.g., methoxy-substituted pyridines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.